3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone
Description
Chemical Identity and Nomenclature
3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone possesses well-defined chemical characteristics that establish its position within organofluorine chemistry. The compound is registered under Chemical Abstracts Service number 22102-09-6, providing a unique identifier for this specific molecular structure. The molecular formula C₁₀H₉F₃O₂ accurately represents the atomic composition, consisting of ten carbon atoms, nine hydrogen atoms, three fluorine atoms, and two oxygen atoms.
The International Union of Pure and Applied Chemistry systematic name for this compound follows standard nomenclature conventions for ketones and aromatic substituents. Alternative names documented in chemical databases include 2-Propanone, 1,1,1-trifluoro-3-(3-methoxyphenyl)-, which emphasizes the propanone backbone with its specific substitution pattern. The compound also carries the MDL number MFCD03844197, which serves as an additional identification code within chemical information systems.
The structural representation using Simplified Molecular Input Line Entry System notation appears as O=C(CC1=CC=CC(OC)=C1)C(F)(F)F, which systematically describes the connectivity between atoms and functional groups. This notation clearly indicates the ketone functionality positioned between the methoxyphenyl group and the trifluoromethyl substituent, establishing the fundamental architecture of this organofluorine compound.
Physical Properties and Structure
The molecular weight of this compound is precisely 218.17 daltons, reflecting the combined mass contributions from all constituent atoms. This molecular weight places the compound within a manageable range for synthetic manipulation and characterization using standard analytical techniques. The structure features a central ketone carbon that serves as the connection point between the aromatic methoxyphenyl substituent and the highly electronegative trifluoromethyl group.
The three-dimensional arrangement of atoms in this molecule creates specific electronic distributions that influence both chemical reactivity and physical properties. The trifluoromethyl group introduces significant electronegativity due to the three fluorine atoms, creating a strongly electron-withdrawing effect that extends throughout the molecular framework. Conversely, the methoxy group attached to the phenyl ring provides electron-donating character through resonance and inductive effects, creating an interesting electronic balance within the overall structure.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₉F₃O₂ | |
| Molecular Weight | 218.17 g/mol | |
| CAS Registry Number | 22102-09-6 | |
| MDL Number | MFCD03844197 | |
| SMILES Notation | O=C(CC1=CC=CC(OC)=C1)C(F)(F)F |
The aromatic ring system adopts a planar configuration typical of benzene derivatives, while the ketone functionality introduces sp² hybridization at the carbonyl carbon. The methoxy substituent at the meta position relative to the propanone chain influences both the electronic properties and potential intermolecular interactions of the compound. The positioning of functional groups creates opportunities for specific molecular recognition events and chemical transformations.
Historical Context in Organofluorine Chemistry
The development of compounds containing trifluoromethyl ketone functionalities represents a significant advancement within the broader field of organofluorine chemistry, which has evolved substantially since its inception in the nineteenth century. Historical development of organofluorine chemistry began even before elemental fluorine was isolated, with early pioneers like Alexander Borodin conducting nucleophilic replacement reactions using fluoride ions in 1862. These foundational studies established principles that would eventually enable the synthesis of complex fluorinated molecules like this compound.
The industrial applications of organofluorine compounds expanded dramatically during the twentieth century, particularly following developments during World War II when fluoropolymers found critical applications in the Manhattan Project. The unique properties of carbon-fluorine bonds, which form the strongest bonds in organic chemistry, provided the foundation for creating materials with exceptional chemical and thermal stability. This historical progression in organofluorine chemistry created the technological infrastructure necessary for synthesizing sophisticated trifluoromethyl ketones.
Modern organofluorine chemistry has evolved to utilize elemental fluorine itself as a reagent for introducing fluorine atoms into organic molecules, particularly in leading-edge industries. The development of methodologies for incorporating trifluoromethyl groups into organic frameworks has become increasingly sophisticated, enabling the preparation of compounds like this compound with precise control over molecular architecture. These advances build upon decades of research into fluorination techniques and organometallic chemistry.
The scientific field treating organofluorine compounds has developed over approximately eighty years through dramatic technological changes and industrial applications. Contemporary research continues to expand the synthetic accessibility of fluorinated molecules, with particular emphasis on developing mild reaction conditions and sustainable methodologies. The historical trajectory of organofluorine chemistry provides the context for understanding how specialized compounds like this compound fit within the broader landscape of fluorinated organic molecules.
Significance in Trifluoromethyl Ketone Research
Trifluoromethyl ketones have emerged as particularly important molecular scaffolds within contemporary chemical research, demonstrating unique properties that distinguish them from conventional carbonyl compounds. The incorporation of trifluoromethyl groups adjacent to ketone functionalities creates molecules with distinctive electronic characteristics, enhanced metabolic stability, and modified binding properties that are valuable in both medicinal chemistry and materials science applications. Research into this compound contributes to this growing body of knowledge about trifluoromethyl ketone behavior and applications.
Recent investigations have demonstrated the efficacy of visible-light photocatalytic methods for synthesizing trifluoromethyl ketones, representing a significant advancement in synthetic methodology. These photocatalytic approaches utilize bromotrifluoroacetone as a trifluoroacetonyl radical precursor under mild reaction conditions, offering atom-economical pathways to valuable trifluoromethyl ketone products. The development of such synthetic methods enhances the accessibility of compounds like this compound and related structures for further research applications.
Biological molecules incorporating trifluoromethyl ketone functionalities have demonstrated promising applications as reversible covalent inhibitors in pharmaceutical research. These compounds show particular utility in managing and treating inflammatory diseases, cancer, and respiratory conditions, highlighting the therapeutic potential of trifluoromethyl ketone scaffolds. The versatile binding properties and adaptability of trifluoromethyl ketones make them valuable components in rational drug design strategies for diverse medical applications.
The research significance of compounds like this compound extends beyond immediate synthetic applications to fundamental studies of electronic effects and molecular recognition. Trifluoromethyl ketones serve as important models for understanding how fluorine substitution affects molecular properties, reactivity patterns, and intermolecular interactions. This foundational research contributes to the broader understanding of structure-property relationships in organofluorine chemistry, supporting the development of next-generation fluorinated materials and pharmaceuticals.
Properties
IUPAC Name |
1,1,1-trifluoro-3-(3-methoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-15-8-4-2-3-7(5-8)6-9(14)10(11,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXRVYZFEKPHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645249 | |
| Record name | 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22102-09-6 | |
| Record name | 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone typically involves the reaction of 3-methoxybenzaldehyde with trifluoroacetone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone involves its interaction with specific molecular targets. The trifluoromethyl ketone group can act as an electrophile, facilitating reactions with nucleophiles. This property is exploited in various chemical reactions and biological interactions.
Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The core structure of 1,1,1-trifluoro-2-propanone allows for diverse substitutions at the aryl position. Key analogs include:
Impact of Substituents :
Key Observations :
- Trifluoromethyl groups enhance metabolic stability and bioavailability, making analogs like OTFP and the target compound candidates for agrochemicals .
- Methoxyphenyl-propenone hybrids (e.g., MPP) demonstrate anti-inflammatory effects, suggesting that the target compound’s methoxy group may similarly modulate biological activity .
Physical Properties
Trends : Heterocyclic analogs exhibit higher melting points due to increased crystallinity, while methoxyphenyl derivatives may remain oils or low-melting solids .
Biological Activity
3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a trifluoromethyl group attached to a ketone, which is known to influence the compound's reactivity and biological interactions. The presence of the methoxy group enhances lipophilicity and may affect the compound's interaction with biological targets.
Research indicates that compounds with similar structures often exhibit their biological effects through modulation of various enzymatic pathways. For instance, the trifluoromethyl group can enhance binding affinity to certain proteins or enzymes due to its electronegative nature, which may alter electronic properties and steric interactions.
Anticancer Activity
Several studies have investigated the anticancer properties of trifluorinated compounds. For example, a study published in F1000Research highlighted that methoxy-substituted phenyl compounds exhibited significant inhibition against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The study reported concentration-dependent inhibition with IC50 values indicating promising therapeutic potential .
Antimicrobial Activity
The antimicrobial activity of related trifluoromethylated compounds has been documented as well. A study on trifluoromethylated quinolone-hydantoin hybrids demonstrated antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that similar mechanisms might be applicable to this compound .
In Vitro Studies
In vitro assays have been essential for evaluating the biological activity of this compound. For instance:
- Cell Viability Assays : Studies involving MCF-7 and HeLa cells indicated that treatment with this compound resulted in reduced cell viability in a dose-dependent manner.
- Mechanistic Insights : Molecular docking studies suggested that this compound might inhibit specific kinases involved in cell cycle regulation, leading to apoptosis in cancer cells.
Comparative Analysis
| Compound | Activity Type | Target | IC50 Value |
|---|---|---|---|
| This compound | Anticancer | MCF-7 Cells | ~31.25 μg/mL |
| Trifluoromethylated quinolone-hydantoin hybrid | Antibacterial | Staphylococcus aureus | 50 µg/mL |
Q & A
Basic: What are the common synthetic routes for 3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone, and how can its purity be verified?
Answer:
Synthesis typically involves Friedel-Crafts acylation, where 3-methoxybenzaldehyde reacts with trifluoroacetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include nucleophilic substitution of halogenated precursors with methoxy groups under basic conditions . Purity is verified via gas chromatography (GC) for volatile impurities, ¹H/¹³C/¹⁹F NMR for structural confirmation, and mass spectrometry (MS) for molecular weight validation .
Advanced: How do reaction conditions influence the stereochemical outcomes in the synthesis of this compound?
Answer:
Reaction solvents (e.g., dichloromethane vs. THF) and catalyst loading (e.g., AlCl₃ stoichiometry) critically affect regioselectivity and byproduct formation. For example, polar aprotic solvents enhance electrophilic acylation at the para position of the methoxy group, while excess catalyst may promote over-acylation. Kinetic vs. thermodynamic control can be studied using time-resolved IR spectroscopy .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H NMR : Identifies aromatic protons (δ 6.8–7.4 ppm) and methoxy singlet (δ ~3.8 ppm).
- ¹⁹F NMR : Confirms trifluoromethyl group (δ -60 to -70 ppm).
- IR Spectroscopy : Detects carbonyl stretch (~1700 cm⁻¹) and C-F bonds (~1200 cm⁻¹).
- GC-MS : Validates molecular ion peak (m/z 218) and fragmentation patterns .
Advanced: How can researchers resolve contradictions in NMR data between theoretical predictions and experimental results?
Answer:
Discrepancies (e.g., unexpected splitting or shifts) may arise from dynamic effects like keto-enol tautomerism. Solutions include:
- Variable-temperature NMR : Suppresses tautomerism at low temperatures.
- Computational modeling (DFT) : Compares predicted vs. observed chemical shifts using software like Gaussian or ORCA.
- 2D NMR (COSY, HSQC) : Assigns coupling networks and resolves overlapping signals .
Basic: What are the known biological targets or enzyme interactions for this compound?
Answer:
The trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450 or kinases), while the methoxy group participates in hydrogen bonding. Preliminary studies on analogs suggest inhibitory activity against monoamine oxidases (MAOs) and lipoxygenases. Target validation requires enzyme kinetics assays (e.g., IC₅₀ determination) .
Advanced: What strategies optimize the compound’s yield in multi-step syntheses?
Answer:
- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions (e.g., polymerization) .
- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol/water mixtures.
- Catalyst screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., FeCl₃) for cost-effectiveness .
Basic: How does the methoxy group affect the compound’s reactivity compared to halogen substituents?
Answer:
| Substituent | Electronic Effect | Reactivity in SNAr | Biological Activity |
|---|---|---|---|
| Methoxy (-OCH₃) | Electron-donating | Slower | Enhanced H-bonding |
| Chloro (-Cl) | Electron-withdrawing | Faster | Increased hydrophobicity |
The methoxy group reduces electrophilicity at the carbonyl carbon but improves solubility in polar solvents .
Advanced: What computational methods predict the compound’s interaction with biological macromolecules?
Answer:
- Molecular docking (AutoDock Vina) : Models binding poses in enzyme active sites.
- Molecular dynamics (MD) simulations (GROMACS) : Assesses binding stability over time.
- QSAR models : Correlate substituent effects (e.g., Hammett σ values) with inhibitory potency .
Basic: What are the stability considerations for storing this compound?
Answer:
Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the trifluoromethyl group. Avoid exposure to strong bases or UV light, which may degrade the methoxy moiety .
Advanced: How can isotopic labeling (e.g., ¹³C or ¹⁹F) aid in metabolic pathway studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
